molecular formula C12H16N2O3S B2406631 N-{[4-(dimethylsulfamoyl)phenyl]methyl}prop-2-enamide CAS No. 2097863-93-7

N-{[4-(dimethylsulfamoyl)phenyl]methyl}prop-2-enamide

Cat. No. B2406631
M. Wt: 268.33
InChI Key: ZJPPZHIYRSROKK-UHFFFAOYSA-N
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Description

N-{[4-(dimethylsulfamoyl)phenyl]methyl}prop-2-enamide, also known as DMS-114, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. This compound has been studied extensively for its mechanism of action and biochemical and physiological effects.

Scientific Research Applications

Synthesis and Chemical Properties

  • Chemoselective Thionation-Cyclization : N-{[4-(dimethylsulfamoyl)phenyl]methyl}prop-2-enamide derivatives are used in the synthesis of thiazoles via chemoselective thionation-cyclization, mediated by Lawesson's reagent. This process involves the transformation of functionalized enamides, showcasing the versatility of these compounds in organic synthesis (Kumar, Parameshwarappa, & Ila, 2013).

  • Multicomponent Ugi Reaction : The compound has been synthesized using a multicomponent Ugi reaction. This demonstrates its role in creating complex molecules, a fundamental aspect in drug discovery and material science (Ganesh et al., 2016).

  • Stereoselective Functionalization : It is involved in stereoselective functionalization processes, leading to the asymmetric synthesis of homochiral compounds. This highlights its importance in creating enantiomerically pure molecules, crucial in pharmaceuticals (Aciro et al., 2008).

  • Polyamide and Polyimide Synthesis : This compound plays a significant role in the synthesis of aromatic polyamides and polyimides, indicating its potential in the development of new materials with unique properties (Yang & Lin, 1994).

Molecular Studies and Interactions

  • Molecular Interaction Studies : The density, viscosity, and ultrasonic velocity of N-{[4-(dimethylsulfamoyl)phenyl]methyl}prop-2-enamide in solutions have been extensively studied. These studies provide insights into molecular interactions and the impact of the compound on solvent structure (Tekade et al., 2015).

  • Iron-Catalyzed Acyl Migration : The compound's derivatives are involved in iron-catalyzed acyl migration processes, underlining its relevance in organic transformations and synthetic methodologies (Yang et al., 2018).

  • X-ray Crystallography Studies : The absolute configurations of its enantiomers have been determined through X-ray crystallography, emphasizing its significance in structural chemistry and stereochemistry research (Linden & Stanchev, 1995).

properties

IUPAC Name

N-[[4-(dimethylsulfamoyl)phenyl]methyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3S/c1-4-12(15)13-9-10-5-7-11(8-6-10)18(16,17)14(2)3/h4-8H,1,9H2,2-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJPPZHIYRSROKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)CNC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[4-(dimethylsulfamoyl)phenyl]methyl}prop-2-enamide

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